3,4-Dimethylphenylzinc bromide
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Overview
Description
3,4-Dimethylphenylzinc bromide is an organozinc compound that is widely used in organic synthesis. It is a reagent that contains a zinc atom bonded to a 3,4-dimethylphenyl group and a bromide ion. This compound is typically used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylphenylzinc bromide can be synthesized through the reaction of 3,4-dimethylbromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
3,4−Dimethylbromobenzene+Zn→3,4−Dimethylphenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products. It can also participate in other types of reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding ketones or alcohols.
Reduction: Undergoing reduction reactions to form hydrocarbons.
Substitution: Participating in nucleophilic substitution reactions to replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is a preferred solvent due to its ability to stabilize the organozinc compound.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from reactions involving this compound include biaryl compounds, substituted alkenes, and various functionalized aromatic compounds.
Scientific Research Applications
3,4-Dimethylphenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethylphenylzinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. The general steps are:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) complex.
Transmetalation: The organozinc compound transfers the 3,4-dimethylphenyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- 4-Methylphenylzinc bromide
- 2,4-Dimethylphenylzinc bromide
Uniqueness
3,4-Dimethylphenylzinc bromide is unique due to the presence of two methyl groups on the phenyl ring, which can influence the reactivity and selectivity of the compound in various reactions. This structural feature can lead to different electronic and steric effects compared to other organozinc compounds.
Properties
IUPAC Name |
bromozinc(1+);1,2-dimethylbenzene-5-ide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOHFXRILPNNKY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[C-]C=C1)C.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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